molecular formula C12H11NO B3047907 1-(5-phenyl-1H-pyrrol-3-yl)ethanone CAS No. 148403-22-9

1-(5-phenyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B3047907
CAS No.: 148403-22-9
M. Wt: 185.22 g/mol
InChI Key: ARUITDCTKODANA-UHFFFAOYSA-N
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Description

1-(5-phenyl-1H-pyrrol-3-yl)ethanone is a heterocyclic compound featuring a pyrrole ring substituted with a phenyl group and an ethanone moiety. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-phenyl-1H-pyrrol-3-yl)ethanone can be synthesized through various methods. One common approach involves the cyclization of pentafluoroaniline with 2,5-dimethoxytetrahydrofuran using a modified Clauson-Kass procedure . Another method includes the cyclization catalyzed by phosphorus pentoxide (P₂O₅) .

Industrial Production Methods: Industrial production methods for this compound typically involve multi-step synthesis processes that ensure high yield and purity. These methods often include cyclization reactions and the use of specific catalysts to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(5-phenyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, alcohols, and ketones .

Scientific Research Applications

1-(5-phenyl-1H-pyrrol-3-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Pyrrole derivatives are known for their therapeutic potential, and this compound is explored for its possible medicinal applications.

    Industry: It is used in the development of new materials with optoelectronic properties

Mechanism of Action

The mechanism of action of 1-(5-phenyl-1H-pyrrol-3-yl)ethanone involves its interaction with various molecular targets. The pyrrole ring can interact with enzymes and receptors, leading to biological effects. The phenyl group and ethanone moiety contribute to the compound’s overall activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

  • 1-phenyl-2-(1H-pyrrol-1-yl)ethanone
  • 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
  • 1-pentafluorophenyl-1H-pyrrole

Uniqueness: 1-(5-phenyl-1H-pyrrol-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 5-position of the pyrrole ring and the ethanone moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

1-(5-phenyl-1H-pyrrol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9(14)11-7-12(13-8-11)10-5-3-2-4-6-10/h2-8,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUITDCTKODANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC(=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408947
Record name Ethanone, 1-(5-phenyl-1H-pyrrol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148403-22-9
Record name Ethanone, 1-(5-phenyl-1H-pyrrol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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